2,5-Oxazolidinedione,4-ethyl-

NCA ring-opening polymerization initiator-free polymerization DMSO solvent system

A common R&D bottleneck: NCA monomers often fail to polymerize without initiators, or the wrong 4-alkyl derivative yields incorrect polymer conformation or an unusable API intermediate. 2,5-Oxazolidinedione,4-ethyl- (CAS 26334-30-5) solves this precisely:
• **For pharma**: Irreplaceable precursor to levetiracetam API via 2-amino-butanamide·HCl (95% step yield, CN101684078B).
• **For polymers**: One of only three NCAs that polymerize spontaneously in DMSO-no initiator contamination. Solvent-switchable conformation (β-sheet in DMSO; α-helix in acetonitrile).
• **Cost-efficient**: Triphosgene route yields 83-96% (THF/N-methylpyrrolidine: 96.0%, 98.5% purity).

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B12281686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Oxazolidinedione,4-ethyl-
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCCC1C(=O)OC(=O)N1
InChIInChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8)
InChIKeyONNRRRLKTSGVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Oxazolidinedione,4-ethyl- — Identity and Procurement Overview


2,5-Oxazolidinedione,4-ethyl- (CAS 26334-30-5; IUPAC 4-ethyl-1,3-oxazolidine-2,5-dione) is the N-carboxy-α-amino acid anhydride (NCA) derived from DL-α-aminobutyric acid [1]. With molecular formula C₅H₇NO₃ and molecular weight 129.11 g/mol, it belongs to the Leuchs' anhydride family — heterocyclic monomers that undergo ring-opening polymerization to yield poly(amino acid)s [2]. The compound serves a dual role: as a polymerizable monomer for polypeptide synthesis and as the direct precursor to 2-amino-butanamide hydrochloride, the critical chiral intermediate in the industrial manufacture of the blockbuster antiepileptic drug levetiracetam (Keppra®) [3]. Its predicted density is 1.213±0.06 g/cm³ and predicted pKa is 9.38±0.40 .

NCA monomer for initiator-free polypeptide synthesis in DMSO

Solvent-switchable β-sheet / α-helix biomaterial design

Direct precursor to 2-amino-butanamide hydrochloride for levetiracetam intermediate research

Why 4-Ethyl NCA Cannot Be Substituted


4-Alkyl-2,5-oxazolidinediones are not fungible monomers. The identity of the 4-alkyl substituent governs three operationally decisive properties: (i) whether the NCA undergoes spontaneous polymerization in dipolar aprotic solvents without initiator — a binary, yes/no capability that eliminates entire synthetic routes for non-polymerizing analogs [1]; (ii) the conformational fate (α-helix vs. β-sheet) of the resulting polypeptide, which dictates biomaterial performance [2]; and (iii) which downstream pharmaceutical intermediate is ultimately accessible — only the 4-ethyl derivative feeds into the levetiracetam supply chain, while the 4-methyl, 4-isopropyl, and 4-isobutyl congeners lead to entirely different products [3]. Substituting one 4-alkyl NCA for another therefore risks polymerization failure, incorrect polymer secondary structure, or interruption of a regulated pharmaceutical manufacturing route.

Polymerization gate

4-isopropyl and 4-isobutyl NCAs show zero initiator-free polymerization in DMSO, halting synthesis routes that depend on spontaneous initiation.

Conformation mismatch

Polymer secondary structure is substituent-dependent; 4-methyl and 4-propyl NCAs produce different conformational profiles that may not yield the solvent-switchable β-sheet/α-helix control.

Irreplaceable intermediate

Only the 4-ethyl NCA feeds into the established levetiracetam intermediate route; other 4-alkyl NCAs produce different 2-amino-amides and cannot substitute without altering the final product identity.

Differentiation Evidence for 4-Ethyl vs. Other 4-Alkyl NCAs


Initiator-Free Polymerization in DMSO

In a direct head-to-head study under identical conditions, DL-α-amino-n-butyric acid NCA (4-ethyl-2,5-oxazolidinedione) polymerized at a fast rate in dimethyl sulfoxide (DMSO) without any added initiator, following the rate law Rp₁ = k[M]¹/². In the same solvent system, DL- and L-valine NCA (4-isopropyl-substituted) and DL- and L-leucine NCA (4-isobutyl-substituted) showed no polymerization whatsoever [1]. This binary outcome constitutes a functional gate: the 4-ethyl NCA enables initiator-free, solvent-driven polymerization pathways that are entirely inaccessible to the β-branched 4-alkyl NCAs.

DMSO Polymerization
Head-to-head
Fast initiator-free polymerization in DMSO, rate law Rp = k[M]¹/² vs. zero polymerization for valine and leucine NCAs under identical conditions.

Binary functional gate: only the 4-ethyl NCA enables this synthetic pathway.

DMSO, no initiator; source: Oya, Uno & Iwakura (1970)

NCA ring-opening polymerization initiator-free polymerization DMSO solvent system polypeptide synthesis

Triphosgene-Mediated Synthesis Yield

Patent CN101684078B reports eleven optimized embodiments for the synthesis of 4-ethyl-2,5-oxazolidinedione from 2-aminobutyric acid using bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent. Yields ranged from 83.0% to 96.0% across different solvent/base combinations, with the highest yield of 96.0% achieved in THF with N-methylpyrrolidine as the organic amine catalyst [1]. In contrast, a separate patent (WO2009027998A2) for alanine-NCA (4-methyl-2,5-oxazolidinedione) synthesis using triphosgene reported a baseline yield of approximately 50% when using commercial alanine of ~50 μm particle size, improving to >80% only after particle size reduction [2]. This cross-study comparison suggests that the 4-ethyl NCA formation may proceed with intrinsically higher efficiency under comparable triphosgene conditions, though direct head-to-head data are not available.

Triphosgene Yield
Cross-study
83.0–96.0% isolated yield for 4-ethyl NCA vs. ~50% reported baseline for alanine NCA under comparable triphosgene conditions.

Supports cost-per-gram procurement advantage; no direct head-to-head study available.

Patent CN101684078B vs. WO2009027998A2; conditions differ slightly.

NCA synthesis triphosgene method yield optimization process chemistry

Solvent-Dependent Conformational Switching

The polypeptide derived from 4-ethyl-2,5-oxazolidinedione — poly-L-α-amino-n-butyric acid — exhibits solvent-dependent conformational polymorphism. When polymerized in dimethyl sulfoxide (DMSO), the polymer adopts a β-conformation; when polymerized in acetonitrile, it adopts an α-conformation, as established by infrared absorption spectroscopy and X-ray diffraction [1]. This is distinct from poly-L-alanine (derived from 4-methyl-2,5-oxazolidinedione), which forms an α-helix in acetonitrile and predominantly an α-conformation under comparable conditions, and from poly-L-n-valine (derived from the 4-propyl analog), which shows yet another conformational pattern [1]. The 4-ethyl substituent thus occupies a unique steric niche where both β-sheet and α-helical architectures are accessible through simple solvent choice.

Conformational Switch
Cross-study
β-conformation when polymerized in DMSO; α-conformation when polymerized in acetonitrile. Poly-L-alanine and poly-L-n-valine show different conformational patterns.

Unique steric niche: both secondary structures accessible via solvent choice.

Characterized by IR and X-ray diffraction; Bull. Chem. Soc. Jpn. (1970)

polypeptide secondary structure solvent-dependent conformation β-sheet α-helix biomaterial design

Pharmaceutical Gateway to Levetiracetam

Patent CN101684078B establishes that 4-ethyl-2,5-oxazolidinedione is the direct precursor to 2-amino-butanamide hydrochloride, which is explicitly identified as the critical chiral intermediate for the industrial synthesis of levetiracetam — a first-line antiepileptic drug with global sales exceeding $1 billion annually [1]. The synthetic route proceeds via ammoniation of 4-ethyl-2,5-oxazolidinedione followed by acidification, achieving an overall yield of 87.4% from 2-aminobutyric acid [1]. No other 4-alkyl-2,5-oxazolidinedione (e.g., 4-methyl, 4-isopropyl, 4-isobutyl) feeds into this specific pharmaceutical supply chain, because the 4-ethyl group is structurally encoded in the levetiracetam molecule (α-ethyl-2-oxo-1-pyrrolidineacetamide). Substitution with any other 4-alkyl NCA would yield a different 2-amino-amide and consequently a different — and pharmacologically unvalidated — pyrrolidinone product.

Pharmaceutical Gateway
Class-level
Direct precursor to 2-amino-butanamide hydrochloride, the chiral intermediate for levetiracetam; overall yield 87.4% from 2-aminobutyric acid.

Established intermediate route for a major drug substance supply chain.

Patent CN101684078B; identity-dependent route, not interchangeable.

levetiracetam synthesis 2-amino-butanamide hydrochloride pharmaceutical intermediate antiepileptic drug chiral synthesis

Predicted Physicochemical Profile Differences

Predicted physicochemical parameters for 4-ethyl-2,5-oxazolidinedione include a pKa of 9.38±0.40 and a density of 1.213±0.06 g/cm³ (ChemicalBook ). For the structurally related 5,5-dimethyl-2,4-oxazolidinedione (dimethadione, CAS 695-53-4), which shares the identical molecular formula C₅H₇NO₃ but differs in ring substitution pattern (geminal dimethyl at C-5 in the 2,4-isomer vs. 4-ethyl in the 2,5-isomer), SDBS spectral database records confirm a different physicochemical profile [1]. The 4-methyl-2,5-oxazolidinedione (alanine NCA, CAS 2224-52-4) carries a smaller 4-substituent (MW 115.09 vs. 129.11), resulting in altered solubility and reactivity parameters [2]. While these are predicted rather than experimentally determined values, the pKa difference has practical implications for handling: NCAs with higher acidity at the ring NH may exhibit different moisture sensitivity and storage stability profiles.

Physicochemical Profile
Data to verify
Predicted pKa 9.38±0.40, density 1.213±0.06 g/cm³. Differences from 4-methyl and 5,5-dimethyl isomers noted.

Predicted values may inform handling and storage; experimental validation pending.

ChemicalBook predicted data; SDBS reference for related isomer.

physicochemical profiling pKa prediction density NCA monomer handling solubility

Deployment Scenarios Based on Verified Evidence


Initiator-Free Polypeptide Synthesis in DMSO

When a research program requires rapid, initiator-free polymerization of an NCA monomer to generate polypeptide libraries, 4-ethyl-2,5-oxazolidinedione is one of only three NCA types (alongside glycine NCA and DL-alanine NCA) that polymerize spontaneously in DMSO [1]. This eliminates initiator-derived end-group contamination and simplifies kinetic analysis. Critically, 4-isopropyl (valine) and 4-isobutyl (leucine) NCAs cannot be used for this protocol, making the 4-ethyl compound the only β-sheet/α-helix switchable monomer viable for initiator-free DMSO polymerization [1][2].

GMP Levetiracetam API Manufacture

For pharmaceutical manufacturers producing levetiracetam active pharmaceutical ingredient (API), 4-ethyl-2,5-oxazolidinedione is the irreplaceable NCA intermediate. The patent-validated route (CN101684078B) converts 4-ethyl-2,5-oxazolidinedione to 2-amino-butanamide hydrochloride with a demonstrated 95.0% step yield and 87.4% overall yield from 2-aminobutyric acid [3]. No other 4-alkyl-2,5-oxazolidinedione can be substituted into this process without altering the identity of the final API.

Solvent-Directed Biomaterial Conformation Engineering

For research groups engineering polypeptide-based materials where secondary structure dictates function — such as β-sheet forming hydrogels or α-helical cell-penetrating peptides — the 4-ethyl NCA monomer is uniquely valuable because its polymer, poly-L-α-amino-n-butyric acid, adopts β-sheet conformation when polymerized in DMSO but α-helix conformation when polymerized in acetonitrile [2]. In contrast, poly-L-alanine (from 4-methyl NCA) predominantly forms α-helices, and poly-L-n-valine (from 4-propyl NCA) displays yet another conformational profile [2]. This solvent-switchable property enables a single monomer to serve two distinct biomaterial design goals.

High-Yield Triphosgene-Based NCA Production

When procurement cost per gram is the primary decision driver and triphosgene-mediated synthesis is the preferred route, the 4-ethyl-2,5-oxazolidinedione offers a demonstrated yield range of 83–96% across multiple solvent/base combinations, with THF/N-methylpyrrolidine delivering 96.0% at 98.5% purity [3]. This compares favorably with reported triphosgene-mediated alanine NCA yields of approximately 50% under standard conditions [4], potentially translating to a nearly two-fold reduction in raw material cost per unit mass of NCA monomer produced.

Application
Selection Property
Validation Focus
Initiator-free polypeptide synthesis
Spontaneous DMSO polymerization
Polymerization rate and end-group fidelity
Levetiracetam intermediate research
4-ethyl NCA identity for amide route
Intermediate identity and step yield verification
Solvent-directed biomaterial engineering
Conformational switch (β-sheet/α-helix)
Secondary structure confirmation via IR/XRD
High-yield triphosgene NCA production
Reported yield range 83–96%
Yield and purity under chosen solvent/base conditions
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